

Application Notes: Step-by-Step Protocol for the Synthesis of 3-Nitrochalcone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitrochalcone

Cat. No.: B7762955

[Get Quote](#)

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of **3-Nitrochalcone**, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved via a base-catalyzed Claisen-Schmidt condensation reaction between 3-nitrobenzaldehyde and acetophenone. This method is robust, high-yielding, and employs standard laboratory techniques, making it suitable for implementation in research and drug development settings. Included are a comprehensive materials list, reaction procedure, purification by recrystallization, and methods for characterization. All quantitative data is summarized for clarity, and the experimental workflow is visually represented.

Introduction

Chalcones (1,3-diphenyl-2-propen-1-one) are a class of open-chain flavonoids that serve as key precursors for various heterocyclic compounds and exhibit a wide range of biological activities. The nitro-substituted chalcone, specifically **3-Nitrochalcone**, is of particular interest due to the electron-withdrawing nature of the nitro group, which modulates the compound's electronic properties and biological function. The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones, involving the reaction of an aromatic aldehyde with a ketone in the presence of a base or acid catalyst.^[1] This protocol details the aqueous sodium hydroxide-catalyzed synthesis in an ethanol solvent system, a classic and reliable approach for generating **3-Nitrochalcone**.^{[2][3]}

Reaction Scheme

The synthesis proceeds via the aldol condensation of 3-nitrobenzaldehyde with acetophenone, followed by dehydration to yield the α,β -unsaturated ketone, **3-Nitrochalcone**.

- Reactants: 3-Nitrobenzaldehyde + Acetophenone
- Catalyst: Sodium Hydroxide (NaOH)
- Solvent: 95% Ethanol
- Product: (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one (**3-Nitrochalcone**)

Materials and Equipment

- Reagents:
 - 3-Nitrobenzaldehyde ($C_7H_5NO_3$)
 - Acetophenone (C_8H_8O)
 - 95% Ethanol (EtOH)
 - Sodium Hydroxide (NaOH)
 - Deionized Water (H_2O)
 - Hydrochloric Acid (HCl), dilute solution (for neutralization, optional)
- Equipment:
 - 125 mL Erlenmeyer flask
 - Magnetic stirrer and stir bar
 - Graduated cylinders (10 mL, 50 mL)
 - Beakers

- Buchner funnel and filter flask
- Filter paper
- Spatula and weighing paper
- Melting point apparatus
- FT-IR Spectrometer
- NMR Spectrometer

Experimental Protocol

4.1. Preparation of Crude **3-Nitrochalcone**

- Place a magnetic stir bar into a 125 mL Erlenmeyer flask.
- Add 1.51 g (10.0 mmol) of 3-nitrobenzaldehyde to the flask.
- Add 1.20 mL (1.22 g, 10.2 mmol) of acetophenone to the flask.
- Add 20 mL of 95% ethanol and stir the mixture at room temperature until all solids have dissolved.[4]
- In a separate beaker, prepare a 10% NaOH solution by dissolving 2.0 g of NaOH in 18 mL of deionized water.
- While stirring the ethanolic solution of aldehydes and ketones, add 10 mL of the 10% NaOH solution dropwise over 5-10 minutes.[1]
- Continue stirring the reaction mixture at room temperature for 30-45 minutes. The solution will turn cloudy and a yellow precipitate will form.[1][4]
- Monitor the reaction completion using Thin Layer Chromatography (TLC), if desired.

4.2. Isolation of Crude Product

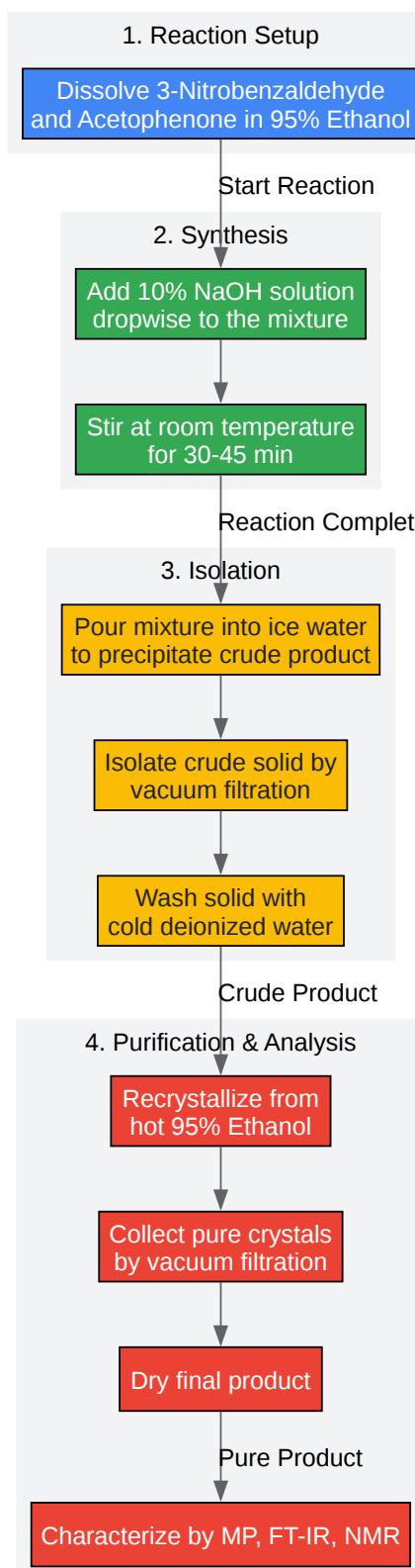
- After the reaction period, pour the mixture into a beaker containing approximately 50 g of crushed ice and 50 mL of cold water.
- Stir the mixture for 15-20 minutes to allow for complete precipitation of the crude product.
- Isolate the crude **3-Nitrochalcone** by vacuum filtration using a Buchner funnel.
- Wash the collected solid with three portions of cold deionized water (3 x 30 mL) to remove residual NaOH and other water-soluble impurities.
- Allow the crude product to air-dry on the filter paper for at least 30 minutes to remove excess water.

4.3. Purification by Recrystallization

- Transfer the crude solid to a 100 mL beaker.
- Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Start with approximately 20-30 mL and add more if necessary, keeping the solution near its boiling point.
- Once dissolved, remove the beaker from the heat source and allow it to cool slowly to room temperature.
- For maximum crystal formation, place the beaker in an ice bath for 15-20 minutes.
- Collect the purified pale yellow crystals by vacuum filtration.[\[4\]](#)
- Wash the crystals with a small amount of ice-cold 95% ethanol.
- Dry the final product in a desiccator or a vacuum oven at low heat.
- Weigh the dried product to calculate the percent yield and determine its melting point.

Data Presentation

Table 1: Reagents and Yield for **3-Nitrochalcone** Synthesis


Compound	Formula	Molar Mass (g/mol)	Quantity Used	Moles (mmol)	Role
3-Nitrobenzaldehyde	C ₇ H ₅ NO ₃	151.12	1.51 g	10.0	Reactant
Acetophenone	C ₈ H ₈ O	120.15	1.20 mL (1.22 g)	10.2	Reactant
Sodium Hydroxide	NaOH	40.00	~1.0 g (in 10 mL)	~25	Catalyst
3-Nitrochalcone	C ₁₅ H ₁₁ NO ₃	253.25	-	10.0 (Theoretical)	Product

- Theoretical Yield: 2.53 g
- Typical Actual Yield: 1.90 g - 2.28 g (75-90%)[2]

Table 2: Characterization Data for **3-Nitrochalcone**

Property	Description
Appearance	Pale yellow crystalline solid.[5]
Melting Point	142 - 146 °C.[2]
Molecular Weight	253.25 g/mol .
FT-IR (cm ⁻¹)	~1659 (C=O, unsaturated ketone), ~1593 (C=C, aromatic), ~1348 (N-O, nitro group).[3]
¹ H NMR	The trans-alkene configuration is confirmed by a coupling constant (J) of ~16 Hz for the vinyl protons.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **3-Nitrochalcone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Nitrochalcone | 614-48-2 | TCI AMERICA [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. labproinc.com [labproinc.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 3-Nitrochalcone | C15H11NO3 | CID 94862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Step-by-Step Protocol for the Synthesis of 3-Nitrochalcone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7762955#step-by-step-protocol-for-synthesizing-3-nitrochalcone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com